
Benzyl-PEG16-THP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl-PEG16-THP is a heterobifunctional polyethylene glycol (PEG) linker containing a benzyl group and a tetrahydropyranyl (THP) group. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. Its molecular formula is C44H80O18, and it has a molecular weight of 897.1 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
Benzyl-PEG16-THP is synthesized through a series of chemical reactions involving the attachment of benzyl and THP groups to a PEG chain. The synthesis typically involves the following steps:
Activation of PEG Chain: The PEG chain is activated using a suitable reagent, such as tosyl chloride or mesyl chloride, to introduce a leaving group.
Attachment of Benzyl Group: The activated PEG chain is then reacted with benzyl alcohol in the presence of a base, such as sodium hydride or potassium carbonate, to form the benzyl-PEG intermediate.
Introduction of THP Group: The benzyl-PEG intermediate is further reacted with tetrahydropyranyl chloride in the presence of a base to introduce the THP group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using industrial-grade reagents.
Continuous Flow Reactors: The reactions are carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity.
化学反应分析
Types of Reactions
Benzyl-PEG16-THP undergoes various chemical reactions, including:
Substitution Reactions: The benzyl and THP groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl group.
Hydrolysis: The THP group can be hydrolyzed under acidic conditions to yield the corresponding hydroxyl compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and amines. Conditions typically involve the use of bases such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.
Hydrolysis: Acidic conditions, such as hydrochloric acid or sulfuric acid, are used for hydrolysis reactions.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Oxidation and Reduction: The major products include oxidized or reduced forms of the benzyl group.
Hydrolysis: The major product is the hydroxyl derivative of this compound.
科学研究应用
Benzyl-PEG16-THP has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Employed in the study of protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in targeted drug delivery and therapeutic applications.
Industry: Utilized in the development of advanced materials and nanotechnology.
作用机制
Benzyl-PEG16-THP exerts its effects through its role as a linker in PROTACs. The compound facilitates the formation of a ternary complex between a target protein, an E3 ubiquitin ligase, and the PROTAC molecule. This complex leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. The benzyl and THP groups play crucial roles in the stability and solubility of the PROTAC molecule.
相似化合物的比较
Similar Compounds
Benzyl-PEG4-THP: A shorter PEG chain variant used in similar applications.
Benzyl-PEG8-THP: An intermediate PEG chain variant with similar properties.
Benzyl-PEG12-THP: Another intermediate PEG chain variant used in bioconjugation.
Uniqueness
Benzyl-PEG16-THP is unique due to its longer PEG chain, which provides enhanced solubility and flexibility in bioconjugation applications. This makes it particularly suitable for the synthesis of larger and more complex PROTAC molecules.
属性
分子式 |
C44H80O18 |
|---|---|
分子量 |
897.1 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C44H80O18/c1-2-6-43(7-3-1)42-60-39-38-58-35-34-56-31-30-54-27-26-52-23-22-50-19-18-48-15-14-46-11-10-45-12-13-47-16-17-49-20-21-51-24-25-53-28-29-55-32-33-57-36-37-59-40-41-62-44-8-4-5-9-61-44/h1-3,6-7,44H,4-5,8-42H2 |
InChI 键 |
WBWKOOUCXIHWDC-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





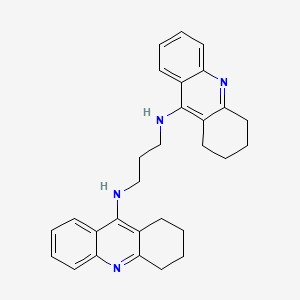
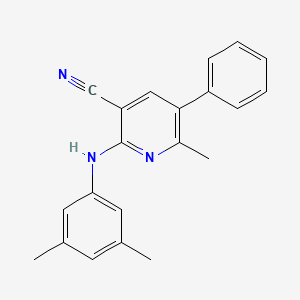
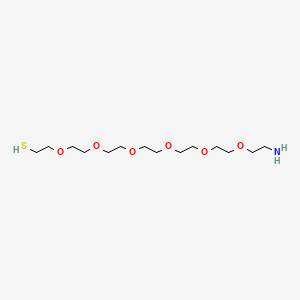
![1-[Tert-butyl(dimethyl)silyl]oxyethanol](/img/structure/B11929518.png)
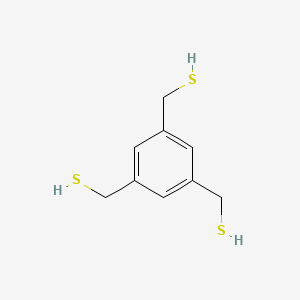
![2-[(1E,3E)-5-[(2E)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indol-1-ium chloride](/img/structure/B11929531.png)
![2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine](/img/structure/B11929541.png)
![1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11929546.png)
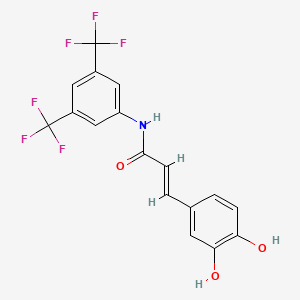
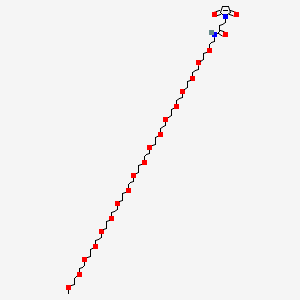
![(5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11929564.png)
